molecular formula C9H6Cl2O2 B14746412 2,3-Dichloro-3-phenylprop-2-enoic acid CAS No. 708-85-0

2,3-Dichloro-3-phenylprop-2-enoic acid

Cat. No.: B14746412
CAS No.: 708-85-0
M. Wt: 217.05 g/mol
InChI Key: VCVUNRNRXFHPQB-UHFFFAOYSA-N
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Description

2,3-Dichloro-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H6Cl2O2 It is a derivative of cinnamic acid, where two chlorine atoms are substituted at the 2nd and 3rd positions of the prop-2-enoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-3-phenylprop-2-enoic acid typically involves the chlorination of cinnamic acid derivatives. One common method is the reaction of cinnamic acid with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through the addition of chlorine atoms to the double bond of the cinnamic acid, followed by the formation of the dichlorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxy derivatives.

    Reduction Reactions: The compound can be reduced to form 3-phenylpropanoic acid derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives with additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Hydroxy derivatives of this compound.

    Reduction: 3-Phenylpropanoic acid derivatives.

    Oxidation: Carboxylic acids with additional functional groups.

Scientific Research Applications

2,3-Dichloro-3-phenylprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound of 2,3-Dichloro-3-phenylprop-2-enoic acid, with a similar structure but lacking the chlorine substitutions.

    2-Chloro-3-phenylprop-2-enoic Acid: A mono-chlorinated derivative with different chemical properties and reactivity.

    3-Phenylpropanoic Acid: A reduced form of cinnamic acid with different functional groups.

Uniqueness

This compound is unique due to the presence of two chlorine atoms, which significantly alter its chemical reactivity and potential applications compared to its analogs. The dichlorination enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions and industrial processes.

Properties

CAS No.

708-85-0

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

2,3-dichloro-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13)

InChI Key

VCVUNRNRXFHPQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)O)Cl)Cl

Origin of Product

United States

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